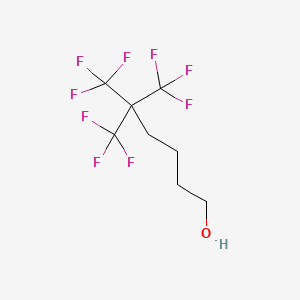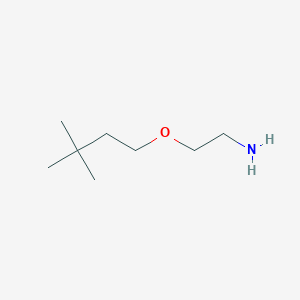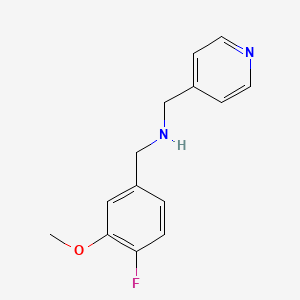
(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine
Overview
Description
(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C14H15FN2 It is characterized by the presence of a fluorine atom on the benzyl ring and a pyridinylmethyl group attached to the amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzyl chloride and pyridin-4-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with pyridin-4-ylmethanamine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridinyl ring, converting it to a piperidine derivative.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: Formation of (3-fluoro-4-methylbenzyl)(piperidin-4-ylmethyl)amine.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine: Similar structure but with the pyridinyl group at the 3-position.
(3-Fluoro-4-methylbenzyl)(pyridin-2-ylmethyl)amine: Similar structure but with the pyridinyl group at the 2-position.
(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)ethanol: Similar structure with an additional hydroxyl group.
Uniqueness: The unique positioning of the fluorine atom and the pyridinylmethyl group in (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-11-2-3-13(8-14(11)15)10-17-9-12-4-6-16-7-5-12/h2-8,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYVOMXTLHSGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)



![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163107.png)
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163113.png)
![5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde](/img/structure/B3163117.png)
![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine](/img/structure/B3163119.png)


![N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine](/img/structure/B3163139.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)

